molecular formula C16H14N4O4S B410663 N-[(2-{3-nitrobenzoyl}hydrazino)carbothioyl]-4-methylbenzamide

N-[(2-{3-nitrobenzoyl}hydrazino)carbothioyl]-4-methylbenzamide

Cat. No.: B410663
M. Wt: 358.4g/mol
InChI Key: ICDBHDROFOMQCO-UHFFFAOYSA-N
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Description

4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a methyl group and a nitro-benzoyl hydrazinocarbothioyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide typically involves multiple steps. One common approach starts with the preparation of 4-methyl-3-nitrobenzoyl chloride from 4-methyl-3-nitrobenzoic acid . This intermediate is then reacted with hydrazine to form the corresponding hydrazide. The final step involves the reaction of the hydrazide with a thiocarbamoyl chloride derivative to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzamide core .

Scientific Research Applications

4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide involves its interaction with specific molecular targets. The nitro-benzoyl hydrazinocarbothioyl moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-nitrobenzoyl chloride
  • 4-Methyl-3-nitrobenzoic acid
  • 4-Methyl-3-nitrobenzyl chloride

Uniqueness

4-Methyl-N-[N’-(3-nitro-benzoyl)-hydrazinocarbothioyl]-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4g/mol

IUPAC Name

4-methyl-N-[[(3-nitrobenzoyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C16H14N4O4S/c1-10-5-7-11(8-6-10)14(21)17-16(25)19-18-15(22)12-3-2-4-13(9-12)20(23)24/h2-9H,1H3,(H,18,22)(H2,17,19,21,25)

InChI Key

ICDBHDROFOMQCO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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